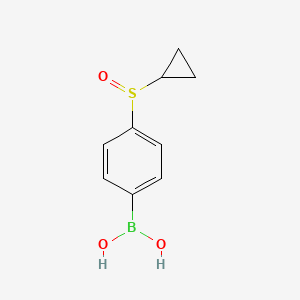

4-(Cyclopropylsulfinyl)phenylboronic acid

Description

Properties

IUPAC Name |

(4-cyclopropylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAFNQYMJVLTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675252 | |

| Record name | [4-(Cyclopropanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-06-8 | |

| Record name | B-[4-(Cyclopropylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-(Cyclopropylsulfinyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(Cyclopropylsulfinyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents expected spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on established spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s (br) | 2H | B(OH )- |

| ~7.9 - 8.1 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.6 - 7.8 | d | 2H | Ar-H (ortho to -S(O)R) |

| ~2.5 - 2.7 | m | 1H | -S(O)-CH- |

| ~1.0 - 1.3 | m | 2H | Cyclopropyl -CH₂- |

| ~0.8 - 1.0 | m | 2H | Cyclopropyl -CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | Ar-C -S(O) |

| ~135 - 140 | Ar-C -B(OH)₂ |

| ~130 - 135 | Ar-C H |

| ~125 - 130 | Ar-C H |

| ~30 - 35 | -S(O)-C H- |

| ~5 - 10 | Cyclopropyl -C H₂- |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H Stretch (Boronic Acid, H-bonded) |

| ~3100 - 3000 | Medium | C-H Stretch (Aromatic & Cyclopropyl) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| ~1400 | Strong | B-O Stretch |

| ~1350 | Strong | B-O-H Bend |

| ~1050 | Strong | S=O Stretch (Sulfoxide) |

Sample State: Solid (ATR)

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 211.05 | [M+H]⁺ |

| 233.03 | [M+Na]⁺ |

| 193.04 | [M+H - H₂O]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode Molecular Formula: C₉H₁₁BO₃S Molecular Weight: 210.06 g/mol [1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are general and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 200 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Collection:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Process the resulting spectrum by applying baseline correction if necessary.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

-

Instrument Setup and Analysis:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the molecule of interest.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern, if any, to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 4-(Cyclopropylsulfinyl)phenylboronic acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylsulfinyl)phenylboronic acid is a bifunctional organic compound of interest in medicinal chemistry and synthetic organic chemistry. It incorporates a versatile boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a cyclopropylsulfinyl group, which can impart unique physicochemical and pharmacological properties to a molecule. The presence of both a chiral sulfoxide and a reactive boronic acid group makes this compound a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties and expected reactivity of this compound, along with general experimental protocols for its key transformations.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of predicted data and information on analogous compounds allows for the compilation of its key chemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1217501-06-8 | [1] |

| Molecular Formula | C₉H₁₁BO₃S | [1] |

| Molecular Weight | 210.06 g/mol | [1] |

| Predicted Boiling Point | 455.1 ± 47.0 °C | [1] |

| Predicted pKa | 8.11 ± 0.16 | [1] |

| Predicted Density | 1.41 ± 0.1 g/cm³ | [1] |

| Appearance | Not available (likely a solid) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available (expected to be soluble in polar organic solvents) | N/A |

Reactivity

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the boronic acid and the cyclopropylsulfinyl moiety.

Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid group is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organic halide or triflate. This versatility allows for the synthesis of a wide array of biaryl compounds and other complex architectures.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidation

The sulfoxide group in this compound is susceptible to oxidation to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to avoid potential side reactions, such as oxidation of the boronic acid moiety.

Stability

Arylboronic acids are generally stable compounds, but can be prone to protodeboronation (cleavage of the C-B bond) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. The electron-withdrawing nature of the sulfinyl group may influence the stability of the C-B bond. Sulfoxides themselves are generally stable functional groups but can undergo thermal elimination or reduction under specific conditions.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions involving this compound. Disclaimer: These are general procedures for related compounds and may require optimization for this specific substrate.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent (e.g., toluene, dioxane, or DMF, 5-10 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

dot

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Oxidation of the Sulfoxide

This protocol outlines a general method for the oxidation of a sulfide or sulfoxide to a sulfone.

-

Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetic acid) in a round-bottom flask.

-

Oxidant Addition: Cool the solution in an ice bath and add the oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide) portion-wise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution). Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Conclusion

This compound is a promising building block for the synthesis of novel organic molecules. Its dual functionality allows for participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its expected properties and reactivity based on the well-established chemistry of its constituent functional groups. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 4-(Cyclopropylsulfinyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

Based on the general solubility behavior of phenylboronic acids, 4-(Cyclopropylsulfinyl)phenylboronic acid is anticipated to exhibit the following trends:

-

High Solubility: In polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 2-butanone).

-

Moderate Solubility: In halogenated solvents like chloroform and dichloromethane.

-

Low Solubility: In nonpolar hydrocarbon solvents (e.g., hexane, cyclohexane).

The presence of the cyclopropylsulfinyl group, which introduces polarity and the potential for hydrogen bonding, may influence the solubility profile compared to unsubstituted phenylboronic acid. However, the overall trend of higher solubility in more polar organic solvents is expected to be maintained. To provide a practical reference, the experimentally determined solubility of the parent compound, phenylboronic acid, in various organic solvents is presented in the table below.

Quantitative Solubility Data for Phenylboronic Acid

The following table summarizes the mole fraction solubility of phenylboronic acid in several common organic solvents at different temperatures. This data serves as a valuable benchmark for estimating the solubility of substituted analogs like this compound.

| Solvent | Temperature (°C) | Mole Fraction Solubility (x₁) |

| Ethers | ||

| Dipropyl ether | 20 | ~0.18 |

| 40 | ~0.35 | |

| 60 | ~0.60 | |

| Ketones | ||

| 3-Pentanone | 20 | ~0.15 |

| 40 | ~0.28 | |

| 60 | ~0.50 | |

| Acetone | 20 | ~0.12 |

| 40 | ~0.25 | |

| 50 | ~0.35 | |

| Halogenated Solvents | ||

| Chloroform | 20 | ~0.08 |

| 40 | ~0.18 | |

| 60 | ~0.35 | |

| Hydrocarbons | ||

| Methylcyclohexane | 20 | <0.01 |

| 40 | <0.01 | |

| 60 | ~0.01 |

Note: The data presented above is aggregated from various studies on phenylboronic acid and should be used as a general guide.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methods are recommended.

Dynamic (Synthetic) Method

This method is widely used for determining the solubility of boronic acids and involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle: A biphasic mixture of the solute (this compound) and the chosen organic solvent of a precisely known composition is prepared. The mixture is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Detailed Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into a sealed glass vessel. The total mole fraction should be calculated precisely.

-

Heating and Observation: Place the vessel in a temperature-controlled bath equipped with a magnetic stirrer. Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) while stirring vigorously to ensure a uniform temperature distribution.

-

Endpoint Detection: Observe the mixture for the disappearance of turbidity. This can be done visually against a dark background with good illumination or instrumentally by measuring the light intensity transmitted through the sample using a luminance probe. The temperature at which the solution becomes completely clear is the solubility temperature.

-

Data Collection: Repeat the measurement for several different mole fractions of the solute in the solvent to generate a comprehensive solubility curve.

Thermodynamic Solubility (Shake-Flask Method)

This classic method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.

Principle: An excess amount of the solid compound is suspended in the solvent and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or agitator within a constant temperature incubator (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is crucial that undissolved solid remains at the end of this period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid including any solid particles, it is advisable to filter the supernatant using a syringe filter compatible with the organic solvent.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, after preparing a standard calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the dynamic and shake-flask methods.

Caption: Workflow for determining the solubility of this compound.

discovery and first synthesis of 4-(Cyclopropylsulfinyl)phenylboronic acid

A comprehensive overview of the discovery and first synthesis of 4-(Cyclopropylsulfinyl)phenylboronic acid is not possible at this time. Extensive searches of chemical literature and databases have not yielded any specific information on a compound with this name. This suggests that "this compound" may not be a recognized or synthesized compound, or it may be referred to by a different name in existing literature.

For researchers, scientists, and drug development professionals interested in this or structurally similar compounds, it is recommended to:

-

Verify the chemical name and structure: Ensure the nomenclature is correct according to IUPAC standards.

-

Search for related compounds: Investigate the synthesis of analogous arylboronic acids containing sulfoxide or cyclopropyl moieties.

-

Consult chemical synthesis databases: Utilize platforms like SciFinder, Reaxys, or PubChem with substructure search functionalities to identify potential synthetic routes or related molecules.

Should information on the discovery and first synthesis of this compound become available, this guide will be updated to include the relevant experimental protocols, quantitative data, and pathway visualizations.

An In-depth Technical Guide to 4-(Cyclopropylsulfinyl)phenylboronic acid (CAS 1217501-06-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and commercial availability of 4-(Cyclopropylsulfinyl)phenylboronic acid. Due to the limited publicly available experimental data for this specific compound, this guide incorporates data from structurally similar molecules and established methodologies for arylboronic acids to provide a thorough resource for research and development.

Chemical Properties and Data

This compound is an organoboron compound featuring a phenylboronic acid moiety and a cyclopropylsulfinyl group. The boronic acid group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The sulfoxide group introduces chirality and can influence the molecule's polarity and hydrogen bonding capacity, which may be relevant for its pharmacokinetic profile and biological target interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1217501-06-8 | - |

| Molecular Formula | C₉H₁₁BO₃S | --INVALID-LINK-- |

| Molecular Weight | 210.06 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 455.1 ± 47.0 °C | LookChem |

| Predicted pKa | 8.11 ± 0.16 | LookChem |

| Predicted Density | 1.41 ± 0.1 g/cm³ | LookChem |

| Physical State | Data not available | --INVALID-LINK-- |

| Melting Point | Data not available | --INVALID-LINK-- |

| Solubility | Data not available | - |

| Storage Temperature | 2-8°C | LookChem |

Note: Predicted data should be confirmed experimentally.

Commercial Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of CAS 1217501-06-8

| Supplier | Location |

| CRO SPLENDID LAB | India |

| GLR Innovations | Worldwide |

| chemPUR | Germany |

| Alchem Pharmtech, Inc. | United States |

| Apollo Scientific | United Kingdom |

| BLD Pharm | China |

Note: Availability and purity should be confirmed with the respective supplier.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound has been published, arylboronic acids as a class are known to exhibit a range of biological effects, including anti-inflammatory and enzyme inhibitory activities. The structurally related compound, (4-(Butylsulfinyl)phenyl)boronic acid, has been investigated for its potential anti-inflammatory properties. It is hypothesized that these compounds may exert their effects through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.

Hypothesized Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades are crucial regulators of inflammation. Pathogenic stimuli can activate these pathways, leading to the production of pro-inflammatory cytokines. Inhibition of these pathways is a key strategy in the development of anti-inflammatory drugs. It is plausible that this compound could inhibit these pathways, thereby reducing the inflammatory response.

Experimental Protocols

The following are detailed protocols adapted from methodologies used for structurally similar compounds. These can serve as a starting point for evaluating the biological activity of this compound. Researchers should optimize these protocols based on their specific experimental setup.

General Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of an arylmagnesium bromide (a Grignard reagent) with trimethyl borate, followed by acidic hydrolysis.

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol determines the effect of the compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT or WST-1)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Pre-treat the cells with the compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.

-

Nitrite Measurement:

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) to each sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part 2 of Griess Reagent) and incubate for 5-10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cell Viability: Perform a cell viability assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.

Protocol: α-Chymotrypsin Inhibition Assay

This protocol assesses the ability of the compound to inhibit the enzymatic activity of α-chymotrypsin.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

-

Prepare a stock solution of the substrate in a suitable organic solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.

-

Prepare a stock solution of the test compound in DMSO and create a series of dilutions in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of varying concentrations of the inhibitor (or vehicle for control).

-

Add 160 µL of Tris-HCl buffer.

-

Add 10 µL of the chymotrypsin solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a readily available research chemical with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this compound is scarce, its structural features suggest it may be a valuable tool for developing novel chemical entities. The provided protocols and background information on related compounds and pathways offer a solid foundation for researchers to begin their investigations into the properties and applications of this molecule. As with any research chemical, all predicted properties should be verified through independent experimentation.

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(Cyclopropylsulfinyl)phenylboronic acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them invaluable for applications such as glucose sensing, drug delivery, and as key building blocks in Suzuki-Miyaura cross-coupling reactions. 4-(Cyclopropylsulfinyl)phenylboronic acid, with its distinct combination of a phenylboronic acid moiety, a stereogenic sulfoxide group, and a cyclopropyl ring, presents a molecule of considerable interest for the design of novel therapeutic agents and functional materials. Understanding its molecular structure and conformational preferences is paramount for elucidating its potential interactions and reactivity.

Molecular Structure and Properties

The fundamental properties of this compound and its primary analog, 4-(Methylsulfinyl)phenylboronic acid, are summarized below.

| Property | This compound | 4-(Methylsulfinyl)phenylboronic acid |

| CAS Number | 1217501-06-8 | 166386-48-7 |

| Molecular Formula | C₉H₁₁BO₃S | C₇H₉BO₃S |

| Molecular Weight | 210.06 g/mol | 184.02 g/mol |

| Melting Point | Not Reported | 165-166 °C[1] |

| Predicted pKa | 8.11 ± 0.16 | Not Reported |

| Predicted Boiling Point | 455.1 ± 47.0 °C | Not Reported |

| Predicted Density | 1.41 ± 0.1 g/cm³ | Not Reported |

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the C-S, S-O, and C-B bonds. Theoretical studies on substituted phenylboronic acids suggest that the boronic acid group, -B(OH)₂, tends to be coplanar with the phenyl ring to maximize π-conjugation.

Rotational Isomerism

The orientation of the cyclopropylsulfinyl group relative to the phenyl ring and the rotational isomers of the boronic acid group are key conformational features. The sulfoxide group introduces a chiral center, leading to the possibility of diastereomeric conformations.

A logical workflow for investigating these conformations computationally is outlined below.

Caption: A typical workflow for the computational conformational analysis of the title compound.

Intramolecular Interactions

Intramolecular hydrogen bonding between the sulfinyl oxygen and one of the hydroxyl protons of the boronic acid group may play a role in stabilizing certain conformations. The likelihood of such interactions can be assessed through computational modeling and analysis of the resulting geometries.

Crystallographic Insights from Analogs

While a crystal structure for this compound has not been reported, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid provides valuable information regarding the solid-state arrangement of the phenylboronic acid moiety.

In the crystal lattice, molecules of 4-(methoxycarbonyl)phenylboronic acid form inversion dimers through pairs of O-H···O hydrogen bonds between their boronic acid groups. This dimerization is a common feature for phenylboronic acids in the solid state.

| Parameter | Value for 4-(methoxycarbonyl)phenylboronic acid |

| O-B-O bond angle | ~118.2° |

| Hydrogen bond type | O-H···O |

| Supramolecular motif | Inversion dimers |

This dimeric structure is a key aspect of the solid-state packing and influences the material's physical properties.

Caption: Schematic of the hydrogen-bonded dimer formation in phenylboronic acids.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, a plausible synthetic route can be inferred from the synthesis of its analog, 4-(Methylsulfinyl)phenylboronic acid.

Synthesis of 4-(Methylsulfinyl)phenylboronic acid (Analog)

The synthesis of 4-(Methylsulfinyl)phenylboronic acid has been reported in the Journal of Organic Chemistry (2011, vol. 76, №13, p. 5240-5246)[1]. A generalized protocol based on this type of transformation is provided below.

Materials:

-

4-Bromophenyl methyl sulfoxide

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-bromophenyl methyl sulfoxide in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (in hexanes) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of aqueous HCl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 4-(Methylsulfinyl)phenylboronic acid.

Caption: A generalized synthetic scheme for the preparation of 4-(sulfinyl)phenylboronic acids.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 4-(Methylsulfinyl)phenylboronic acid would be expected to show signals for the aromatic protons, the methyl protons of the sulfoxide, and the hydroxyl protons of the boronic acid. The aromatic protons would likely appear as two doublets in the region of 7.5-8.0 ppm. The methyl protons would be a singlet around 2.7 ppm. The boronic acid protons would give a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR would show distinct signals for the four types of aromatic carbons and the methyl carbon.

-

¹¹B NMR: The ¹¹B NMR spectrum would show a single resonance characteristic of a trigonal boronic acid.

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹.

-

The S=O stretching vibration should appear in the range of 1030-1070 cm⁻¹.

-

A strong B-O stretching vibration is typically observed around 1350 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions.

Conclusion

While a detailed experimental and computational characterization of this compound is yet to be reported, a comprehensive understanding of its likely molecular structure and conformation can be achieved through the analysis of its close structural analogs. The insights gained from 4-(Methylsulfinyl)phenylboronic acid and the crystallographic data of other phenylboronic acids provide a solid foundation for predicting its behavior. The presence of the cyclopropyl group and the chiral sulfoxide moiety are expected to impart unique conformational and stereochemical properties that warrant further investigation. This guide serves as a valuable resource for researchers interested in the design and application of this promising molecule, highlighting the key structural features and providing a framework for future experimental and computational studies.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(Cyclopropylsulfinyl)phenylboronic acid

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition pathways of 4-(Cyclopropylsulfinyl)phenylboronic acid. The information is targeted towards researchers, scientists, and drug development professionals working with this and similar organoboron compounds.

Introduction

This compound is a bifunctional organic compound containing both a boronic acid and a cyclopropylsulfinyl group. These functional groups dictate its chemical reactivity, physical properties, and thermal behavior. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and application, particularly in drug development where thermal processing steps are common.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through two primary pathways, corresponding to the degradation of the boronic acid and the cyclopropylsulfinyl moieties.

-

Dehydration of the Boronic Acid Group: Arylboronic acids are known to undergo intermolecular dehydration upon heating, leading to the formation of cyclic anhydrides called boroxines. This is a reversible process, and the presence of water can hydrolyze the boroxine back to the boronic acid.

-

Decomposition of the Cyclopropylsulfinyl Group: Organic sulfoxides can undergo thermal elimination through a syn-elimination mechanism, yielding an alkene and a sulfenic acid. In the case of a cyclopropylsulfinyl group, the decomposition could be more complex, potentially involving ring-opening or rearrangement reactions.

Hypothetical Thermal Analysis Data

The following tables summarize the expected, hypothetical quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Step |

| 150 - 250 | ~8.5% | Dehydration of boronic acid to form boroxine |

| > 250 | Significant | Decomposition of the cyclopropylsulfinyl group and the aryl backbone |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Temperature (°C) | Event Type | Enthalpy Change (ΔH) (J/g) | Interpretation |

| 160 - 170 | Endotherm | Varies | Melting point (A related compound, 4-(methylsulfinyl)phenylboronic acid, has a melting point of 165-166 °C). |

| 180 - 230 | Endotherm | Varies | Dehydration and formation of the corresponding boroxine. |

| > 250 | Exotherm | Varies | Onset of oxidative decomposition of the organic moieties. |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound loses mass due to decomposition or volatilization.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different stages.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, glass transition temperature, and enthalpy changes associated with thermal events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen at 50 mL/min).

-

Record the heat flow to the sample as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.

-

Visualizations of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the predicted thermal decomposition pathways for this compound.

Caption: Dehydration of this compound to its boroxine.

Caption: Hypothetical thermal elimination of the cyclopropylsulfinyl group.

Conclusion

While specific experimental data for this compound is currently lacking in the literature, an understanding of its probable thermal behavior can be extrapolated from the known chemistry of arylboronic acids and organic sulfoxides. The primary expected thermal events are the dehydration of the boronic acid moiety to form a boroxine and the thermal elimination of the cyclopropylsulfinyl group. The provided hypothetical data and experimental protocols offer a framework for researchers to design and conduct their own thermal analysis studies to ascertain the precise thermal stability and decomposition profile of this compound. Such data will be invaluable for its handling, storage, and application in various scientific and industrial fields.

The Rise of Cyclopropyl-Containing Phenylboronic Acids: A Technical Guide to Synthesis, Applications, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropyl moiety into phenylboronic acids has emerged as a promising avenue in medicinal chemistry and drug discovery. This unique structural combination offers a compelling profile of enhanced potency, improved metabolic stability, and novel biological activities. This in-depth technical guide explores the potential applications of these innovative compounds, detailing their synthesis, summarizing key quantitative data, and elucidating their mechanisms of action through signaling pathway diagrams.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data for a selection of novel cyclopropyl-containing phenylboronic acids and related compounds, highlighting their potential in various therapeutic areas.

Table 1: Inhibitory Activity of Cyclopropyl-Containing Phenylboronic Acid Derivatives

| Compound Class | Target Enzyme/Receptor | Compound Example | IC50 / Ki Value | Reference |

| Arylcyclopropylamines | Lysine-Specific Demethylase 1 (LSD1) | Biphenyl derivative (7) | > 1 mM (low potency) | [1] |

| Arylcyclopropylamines | Monoamine Oxidase B (MAO B) | Naphthyl derivative (8) | Increased inhibitory potential vs. 2-PCPA | [1] |

| Phenylboronic Acids | Beta-Lactamase (Class C) | m-formyl-phenylboronic acid | Reversible inhibition | [2] |

| Phenylboronic Acids | Serine Proteases (Subtilisin, Chymotrypsin) | Arylboronic acids | Strong competitive inhibition | [3][4] |

| Phenylboronic Acids | Indoleamine 2,3-dioxygenase 1 (IDO1) | Phenylimidazole derivative (DX-03-12) | 0.3–0.5 μM | [5] |

| Phenylboronic Acids | Fatty Acid Amide Hydrolase (FAAH) | Oxadiazolylphenylboronic acids | In Phase 1/2 clinical trials | [6] |

Table 2: Receptor Binding and Functional Activity of Cyclopropyl Analogues

| Compound Class | Target Receptor | Compound Example | Binding Affinity / Functional Assay | Reference |

| Cyclopropyl Analogues of AP5 | NMDA Receptor | 4,5-methano-AP5 analogue | Potent selective antagonist | [7] |

Key Applications and Biological Rationale

Cyclopropyl-containing phenylboronic acids are being investigated for a range of therapeutic applications, driven by the unique properties conferred by the cyclopropyl ring.

Enzyme Inhibition

The rigid, strained three-membered ring of the cyclopropyl group can provide a conformational lock, enhancing the binding affinity and specificity of phenylboronic acids for enzyme active sites. This has led to the development of potent inhibitors for several enzyme classes:

-

Beta-Lactamases: Aromatic boronic acids are effective reversible inhibitors of class C beta-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. The boronic acid moiety is thought to mimic the transition state of substrate hydrolysis.[2]

-

Serine Proteases: Arylboronic acids act as strong competitive inhibitors of serine proteases like subtilisin and chymotrypsin.[3][4] The inhibition is pH-dependent and involves the interaction of the boronic acid with the active site histidine.[4]

-

Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs): Arylcyclopropylamines, which can be synthesized from cyclopropylamine precursors via C-H borylation and cross-coupling, have been identified as mechanism-based inhibitors of LSD1 and MAOs.[1] These enzymes are implicated in cancer and neurological disorders.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): Phenylboronic acid derivatives are being explored as inhibitors of IDO1, a key enzyme in tryptophan metabolism that plays a role in tumor immune escape.[5]

-

Fatty Acid Amide Hydrolase (FAAH): Novel FAAH inhibitors are in development to modulate the endocannabinoid system for the treatment of pain and other neurological conditions.[6][8]

Neurological Disorders

The ability to modulate neuronal receptors is a key area of investigation for these compounds.

-

NMDA Receptor Antagonism: Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and shown to be potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7] NMDA receptor dysfunction is implicated in a variety of neurological and psychiatric disorders.

Targeted Cancer Therapy

Phenylboronic acids have the ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[9] This property is being exploited for the development of targeted drug delivery systems.[9][10] The incorporation of a cyclopropyl group could further enhance the cellular uptake and efficacy of these targeted therapies.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these novel compounds.

Synthesis of Cyclopropyl-Containing Phenylboronic Acids

A common and versatile method for the synthesis of arylcyclopropanes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with a cyclopropylboronic acid or its derivative.[11][12]

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reactants: An aryl halide (e.g., 4-iodoanisole), a cyclopropylboronic acid, a palladium catalyst (e.g., Pd/C or a palladium-phosphine complex), and a base (e.g., K₂CO₃) are combined in a suitable solvent (e.g., dimethylformamide).[12]

-

Reaction Conditions: The reaction mixture is heated, often under microwave irradiation to reduce reaction times.[12]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography.

Biochemical Assays

Enzyme Inhibition Assays:

-

Beta-Lactamase Inhibition: The inhibitory activity against beta-lactamases can be determined by monitoring the hydrolysis of a chromogenic substrate (e.g., nitrocefin) in the presence and absence of the inhibitor.

-

Serine Protease Inhibition: The binding constants of arylboronic acids to serine proteases can be determined through kinetic studies, often using spectrophotometric methods to follow the enzymatic reaction.[3][4]

-

IDO1 Inhibition Assay: The inhibitory activity against IDO1 can be evaluated using cellular-based enzymatic activity assays that measure the conversion of tryptophan to kynurenine.[13][14]

-

FAAH Inhibition Assay: The inhibitory activity of novel compounds against FAAH can be tested in vitro using an enzymatic assay that measures the hydrolysis of a labeled substrate.[15]

Receptor Binding Assays:

-

NMDA Receptor Binding: The affinity of cyclopropyl analogues for the NMDA receptor can be assessed through in vitro receptor binding assays using radiolabeled ligands.[7]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular pathways affected by these compounds is critical for drug development.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

Signaling Pathway of NMDA Receptor Antagonism

Caption: NMDA receptor antagonism signaling.[16][17]

Signaling Pathway of LSD1 Inhibition

References

- 1. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of class C beta-lactamases by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chinjmap.com [chinjmap.com]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid-modified nanoscale multi-arm polymers for tumor-targeted therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 13. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

- 15. Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Profile of Sulfinylphenylboronic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The confluence of the sulfoxide group and the phenylboronic acid moiety presents a compelling scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of sulfinylphenylboronic acid derivatives, focusing on their synthesis, physicochemical properties, and burgeoning applications in medicinal chemistry. By summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent pathways, this document aims to equip researchers with the foundational knowledge to explore and exploit this promising class of molecules.

Core Concepts: The Synergy of Sulfoxide and Boronic Acid

Sulfinylphenylboronic acid derivatives merge two pharmacologically significant functional groups. The boronic acid group is a well-established pharmacophore, known for its ability to form reversible covalent bonds with diols and the active site residues of enzymes, particularly serine proteases. This has led to the successful development of drugs like the proteasome inhibitor bortezomib. The sulfoxide group, on the other hand, can modulate a molecule's physicochemical properties, including polarity and hydrogen bonding capacity, which can significantly influence its pharmacokinetic profile and target interactions. The strategic combination of these two groups offers the potential for creating compounds with enhanced potency, selectivity, and drug-like properties.

Synthesis of Sulfinylphenylboronic Acid Derivatives

The synthesis of sulfinylphenylboronic acid derivatives can be approached through several strategic routes. Key methodologies include the palladium-catalyzed sulfinylation of organoborons and the Chan-Lam coupling of sulfenamides with boronic acids.

Palladium-Catalyzed Sulfinylation of Organoborons

A prominent method for the formation of a carbon-sulfur bond involves the palladium-catalyzed reaction of an arylboronic acid with a sulfinate ester. This approach offers a direct route to sulfoxides.

Experimental Protocol: Palladium-Catalyzed Synthesis of Sulfoxides from Boronic Acids [1]

-

Reaction Setup: To a reaction vessel is added the arylboronic acid (1.0 equiv), sulfinate ester (1.2 equiv), a palladium precatalyst such as XPhos Pd G3 or XPhos Pd G4 (5 mol %), and a suitable solvent like 1,4-dioxane.

-

Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from 40 °C to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Chan-Lam Coupling of Sulfenamides with Boronic Acids

The Chan-Lam coupling reaction provides an alternative pathway to sulfinyl derivatives through the formation of sulfilimines, which can be subsequently converted to sulfoxides. This copper-catalyzed reaction couples a sulfenamide with a boronic acid.

Experimental Protocol: Chan-Lam Type Coupling for Sulfilimine Synthesis [2]

-

Reaction Setup: A mixture of the sulfenamide (1.0 equiv), arylboronic acid (1.5 equiv), a copper catalyst such as copper(II) acetate (10 mol %), and a base like triethylamine (2.0 equiv) is prepared in a suitable solvent, for instance, dichloromethane.

-

Reaction Conditions: The reaction is typically stirred at room temperature and is open to the air. The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the desired sulfilimine.

Quantitative Data Summary

The following tables summarize key quantitative data for sulfinylphenylboronic acid derivatives and structurally related compounds to provide a comparative overview of their chemical and biological properties.

Table 1: Synthesis Yields of Sulfoxide and Related Derivatives

| Starting Boronic Acid/Ester | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Tolylboronic acid | Methyl benzenesulfinate | Pd(OAc)₂ / XPhos, Dioxane, 80 °C | 4-Tolyl phenyl sulfoxide | 75 | [1] |

| Phenylboronic acid pinacol ester | 4-Methoxybenzenesulfinate | XPhos Pd G3, Dioxane, 80 °C | 4-Methoxyphenyl phenyl sulfoxide | 88 | [1] |

| 2-Tolylboronic acid | 4-Methoxybenzenesulfinate | XPhos Pd G3, Dioxane, 80 °C | 2-Tolyl 4-methoxyphenyl sulfoxide | 65 | [1] |

| 2-Naphthylboronic acid | 4-Methoxybenzenesulfinate | XPhos Pd G3, Dioxane, 80 °C | 2-Naphthyl 4-methoxyphenyl sulfoxide | 58 | [1] |

Table 2: In Vitro Biological Activity of Related Boronic Acid Derivatives

| Compound Class | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Dipeptide boronic acids | U266 (Multiple Myeloma) | Proteasome Inhibition | 0.0046 | [3] |

| Sulfamate derivatives | Carbonic Anhydrase II | Enzyme Inhibition | 0.78 | [4] |

| Sulfamate derivatives | Carbonic Anhydrase IX | Enzyme Inhibition | 0.34 | [4] |

| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives | HPTPβ Inhibition | Enzyme Inhibition | Favorable activity | [5] |

Biological Applications and Signaling Pathways

Sulfinylphenylboronic acid derivatives are being explored for their therapeutic potential, primarily in the areas of anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are hypothesized to stem from the inhibition of key inflammatory pathways. For instance, (4-(Butylsulfinyl)phenyl)boronic acid is thought to inhibit the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the sulfinylphenylboronic acid derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

-

NO Measurement: After 24 hours, the concentration of nitrite in the culture medium is measured using the Griess reagent.

-

Data Analysis: The IC₅₀ value for the inhibition of NO production is calculated. A parallel cell viability assay (e.g., MTT) is performed to ensure the observed effects are not due to cytotoxicity.

Anticancer Activity

The anticancer potential of sulfinylphenylboronic acid derivatives is linked to their ability to inhibit enzymes crucial for cancer cell survival and proliferation, such as serine proteases and the proteasome. They may also interfere with signaling pathways that regulate cell growth and metastasis.

Experimental Protocol: Chymotrypsin Inhibition Assay

-

Reagents: α-Chymotrypsin, a substrate such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, and the test compound (sulfinylphenylboronic acid derivative).

-

Assay Procedure: The enzyme, inhibitor, and buffer are pre-incubated in a 96-well plate. The reaction is initiated by the addition of the substrate.

-

Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the absorbance of the product at a specific wavelength over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated, and the IC₅₀ value of the inhibitor is determined.

Visualizing the Core Concepts

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative synthetic pathway and a hypothesized signaling pathway.

Caption: Palladium-catalyzed synthesis of aryl sulfoxides.

Caption: Inhibition of the NF-κB signaling pathway.

Future Directions

The field of sulfinylphenylboronic acid derivatives is ripe for further exploration. Future research should focus on the synthesis of diverse libraries of these compounds to establish robust structure-activity relationships. Elucidation of the precise mechanisms of action and identification of specific protein targets will be crucial for their rational design as therapeutic agents. Furthermore, detailed pharmacokinetic and in vivo efficacy studies are necessary to translate the in vitro potential of these compounds into clinically viable drug candidates. The unique combination of the sulfoxide and boronic acid functionalities holds significant promise for addressing unmet medical needs in oncology, inflammation, and beyond.

References

- 1. Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-(Cyclopropylsulfinyl)phenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction has become indispensable in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-(Cyclopropylsulfinyl)phenylboronic acid with various aryl halides. The presence of the cyclopropylsulfinyl group introduces a chiral sulfoxide moiety, which can be a valuable feature in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. However, the sulfur atom can also present challenges, such as catalyst poisoning, necessitating careful optimization of reaction conditions.

Core Concepts and Considerations

The Suzuki-Miyaura coupling reaction typically involves an organoboronic acid, an organic halide, a palladium catalyst, and a base in a suitable solvent. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

When working with sulfur-containing substrates like this compound, the potential for the sulfur atom to coordinate to the palladium catalyst and inhibit its activity must be considered. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's success and yield.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be considered as starting points and may require optimization for specific substrates.

General Procedure 1: Using Pd(PPh₃)₄

-

Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add an anhydrous and deoxygenated solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of DMF/water).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Procedure 2: Using a Ligand/Palladium Acetate System

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a palladium source such as Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv) to a dry reaction vessel.

-

Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2-1.5 equiv).

-

Solvent Addition: Add an anhydrous and deoxygenated solvent (e.g., Toluene or 1,4-Dioxane).

-

Reaction: Seal the vessel and heat the mixture with stirring at a temperature typically between 80-120 °C. Monitor the reaction for completion.

-

Work-up and Purification: Follow the work-up and purification steps outlined in General Procedure 1.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl halides based on general literature knowledge for similar substrates. Note: These are illustrative examples and actual results may vary.

Table 1: Suzuki Coupling with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 8 | 80-90 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 75-85 |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene | 110 | 24 | 60-75 |

Table 2: Comparison of Reaction Parameters for the Coupling with 4-Bromoacetophenone

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | ~88 |

| 2 | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 110 | ~92 |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 90 | ~85 |

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Application Notes and Protocols: 4-(Cyclopropylsulfinyl)phenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylsulfinyl)phenylboronic acid is a specialized organic compound that holds significant promise in the field of medicinal chemistry for the discovery of novel therapeutic agents. Its unique structure, featuring a phenylboronic acid moiety combined with a cyclopropylsulfinyl group, offers a compelling scaffold for the development of new drugs. Boronic acids are recognized as privileged structures in drug design, primarily due to their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[1] The cyclopropylsulfinyl group can modulate the compound's physicochemical properties, such as polarity, metabolic stability, and hydrogen bonding capacity, which can in turn influence its pharmacokinetic profile and target engagement.

These application notes provide an overview of the potential applications of this compound in drug discovery, drawing parallels from structurally related arylboronic acids and aryl sulfoxides. The accompanying protocols offer generalized methodologies for researchers to explore its synthetic utility and potential biological activities.

Potential Medicinal Chemistry Applications

Based on the known biological activities of analogous arylboronic acids and aryl sulfoxides, this compound is a promising candidate for investigation in several therapeutic areas:

-

Anti-cancer Activity: Boronic acid-containing molecules, most notably Bortezomib, have been successfully developed as proteasome inhibitors for cancer therapy.[1] The boronic acid moiety can form a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of tumor cell growth and induction of apoptosis. The cyclopropylsulfinyl group could be explored for its potential to enhance selectivity and potency.

-

Anti-inflammatory Activity: Compounds containing an aryl sulfoxide moiety have demonstrated anti-inflammatory properties. This is often achieved through the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which leads to a reduction in the production of pro-inflammatory mediators.

-

Enzyme Inhibition: The boronic acid functional group is a versatile warhead for targeting various enzymes. Beyond serine proteases, arylboronic acids have been investigated as inhibitors of other enzyme classes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in pain and inflammation.

Data Presentation

Due to the limited publicly available biological data specifically for this compound, the following table presents hypothetical, yet plausible, quantitative data to illustrate its potential therapeutic value based on activities observed for structurally related compounds.

| Target | Assay Type | Metric | Hypothetical Value (nM) | Reference Compound Class |

| Proteasome 20S | Cell-free | IC50 | 50 | Peptide Boronates |

| NF-κB Pathway | Cell-based | IC50 | 250 | Aryl Sulfoxides |

| Factor XIa | Enzyme Inhibition | Ki | 150 | Aryl Boronic Acids |

| MAGL | Enzyme Inhibition | IC50 | 75 | Aryl Sulfoxides[2] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound to synthesize biaryl compounds, which are common scaffolds in drug molecules.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and heating source

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL).

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target enzyme.

Materials:

-

Test compound (synthesized using Protocol 1)

-

Target enzyme

-

Enzyme substrate (preferably fluorogenic or chromogenic)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to generate a dose-response curve.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the enzyme solution.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the reaction progress.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive boronic acid moiety and a modulatory cyclopropylsulfinyl group provides a rich scaffold for the design and synthesis of novel drug candidates. The protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to explore the full potential of this compound in the ongoing quest for new and improved therapeutics.

References

Synthesis of Bioactive Molecules Using 4-(Cyclopropylsulfinyl)phenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals